molecular formula C8H15NO2 B8733387 (2-Nitroethyl)cyclohexane CAS No. 40748-84-3

(2-Nitroethyl)cyclohexane

Cat. No. B8733387
CAS RN: 40748-84-3
M. Wt: 157.21 g/mol
InChI Key: FAYKNVFWQRGUFR-UHFFFAOYSA-N
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Patent
US04855303

Procedure details

An oven-dried 1 liter 3-necked flask fitted with dropping funnel, thermometer and 31 g sodium nitrite. The mixture was stirred at 5° C. while 50 g 2-cyclohexylethylbromide (Aldrich) was added over 5 minutes. The cooling bath was removed and the mixture was stirred at 25° C. for 18 hours, poured into 1.5 l cold water and the mixture was repeatedly extracted (4×150 ml) with petroleum ether which was washed with water (2×10 ml) and dried over magnesium sulfate. The solvent was removed at reduced pressure using a rotary evaporator and the residue was distilled through an 8" Vigreux column giving 18.3 g (41%) of the desired product boiling at 70°-80° C. and 2 mm Hg, preceded by 8 g of lower-boiling material gave 16.4 g, 40%, bp 62°-65° C. at 0.5 mm Hg of the title product.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].[CH:5]1([CH2:11][CH2:12]Br)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>>[N+:1]([CH2:12][CH2:11][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)CCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried 1 liter 3-necked flask fitted
ADDITION
Type
ADDITION
Details
was added over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
poured into 1.5 l cold water
EXTRACTION
Type
EXTRACTION
Details
the mixture was repeatedly extracted (4×150 ml) with petroleum ether which
WASH
Type
WASH
Details
was washed with water (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through an 8" Vigreux column

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])CCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.